molecular formula C23H26N2O5 B12436718 Chanofruticosine; Chanofruticosinic acid methyl ester

Chanofruticosine; Chanofruticosinic acid methyl ester

Cat. No.: B12436718
M. Wt: 410.5 g/mol
InChI Key: WLIDZKOEMWHMRI-FGIVYWOISA-N
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Description

Chanofruticosine and Chanofruticosinic acid methyl ester are organic compounds with significant interest in various scientific fieldsChanofruticosine is a complex molecule with a molecular formula of C23H26N2O5 and a molecular weight of 410.46 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chanofruticosine and Chanofruticosinic acid methyl ester involves multiple steps, including esterification and amidation reactions. One common method for synthesizing esters is the Fisher esterification, which involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst . Additionally, the use of trimethylchlorosilane with methanol at room temperature has been shown to be an efficient reagent for esterification .

Industrial Production Methods: Industrial production of these compounds often involves the use of renewable feedstocks and catalysis, aligning with the principles of green chemistry. The production process may include transesterification of vegetable oils, which is a sustainable method for producing fatty acid methyl esters .

Chemical Reactions Analysis

Types of Reactions: Chanofruticosine and Chanofruticosinic acid methyl ester undergo various chemical reactions, including oxidation, reduction, substitution, and hydrogenation . These reactions are essential for modifying the chemical structure and enhancing the compound’s properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. For example, hydrogenation reactions often involve the use of noble metal catalysts such as RuSn-B/Al2O3 . Oxidation reactions may use reagents like peroxides or oxygen.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, hydrogenation of fatty acid methyl esters can produce fatty alcohols, which have various industrial applications .

Mechanism of Action

The mechanism of action of Chanofruticosine and Chanofruticosinic acid methyl ester involves interactions with specific molecular targets and pathways. For example, these compounds may exert their effects by modulating gene expression, disrupting cell membranes, or inhibiting enzyme activity . The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Chanofruticosine and Chanofruticosinic acid methyl ester include other fatty acid methyl esters, such as oleic acid methyl ester, palmitic acid methyl ester, and linoleic acid methyl ester .

Uniqueness: What sets Chanofruticosine and Chanofruticosinic acid methyl ester apart from other similar compounds is their unique chemical structure and the specific functional groups they contain.

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

dimethyl (1R,4S,12R)-17-oxo-5,14-diazahexacyclo[12.4.3.01,13.04,12.06,11.012,16]henicosa-6,8,10-triene-4,5-dicarboxylate

InChI

InChI=1S/C23H26N2O5/c1-29-19(27)22-10-9-21-8-5-11-24-13-15(17(26)12-21)23(22,18(21)24)14-6-3-4-7-16(14)25(22)20(28)30-2/h3-4,6-7,15,18H,5,8-13H2,1-2H3/t15?,18?,21-,22-,23+/m1/s1

InChI Key

WLIDZKOEMWHMRI-FGIVYWOISA-N

Isomeric SMILES

COC(=O)[C@]12CC[C@@]34CCCN5C3[C@@]1(C(C5)C(=O)C4)C6=CC=CC=C6N2C(=O)OC

Canonical SMILES

COC(=O)C12CCC34CCCN5C3C1(C(C5)C(=O)C4)C6=CC=CC=C6N2C(=O)OC

Origin of Product

United States

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